

Investigating the Modulatory Effects of Strychnine Phosphate on NMDA Receptor Activity

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Compound of Interest

Compound Name: *Strychnine phosphate*

Cat. No.: B3031560

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological disorders.^{[1][2]} The activity of the NMDA receptor is complex and subject to modulation by various endogenous and exogenous compounds. Strychnine, a potent convulsant, is classically known as a competitive antagonist of the inhibitory glycine receptor.^[3] ^[4] However, its interaction with the NMDA receptor system is more nuanced. This document provides a detailed overview and experimental protocols to investigate the modulatory effects of **strychnine phosphate** on NMDA receptor activation.

Strychnine does not directly activate the NMDA receptor. Instead, it primarily exerts its influence through indirect mechanisms. The principal mechanism is the blockade of strychnine-sensitive glycine receptors, which are inhibitory in the mature central nervous system.^[3] This blockade leads to a state of disinhibition, rendering neurons more excitable and thereby potentiating the effects of glutamate on NMDA receptors.^{[1][3]} Conversely, in the developing nervous system where glycine receptors can be excitatory, strychnine can suppress NMDA receptor-mediated calcium influx.^[5] There is also evidence to suggest that strychnine can act

as a voltage-dependent, open-channel blocker of the NMDA receptor, an action that inhibits rather than activates the receptor.[\[2\]](#)

This application note will detail protocols for studying these modulatory effects using common in vitro techniques, namely electrophysiology and calcium imaging.

Data Presentation

Table 1: Quantitative Data on Strychnine's modulatory Effects on NMDA Receptor-Related Activity

Experimental Model	Method	Strychnine Concentration/ Dose	Measured Effect	Reference
Mice	In vivo convulsion assay	Subconvulsive dose (pretreatment)	Potentiation of NMDA-induced convulsions by glycine	[1]
Mice	In vivo convulsion assay	Not specified	D-CPPe (NMDA antagonist) blocked strychnine-potentiated convulsions with an ED ₅₀ of 0.72 mg/kg	[6]
Neonatal Mouse Cortical Neurons	Calcium Imaging	Not specified	More effective in suppressing postsynaptic Ca ²⁺ influx than picrotoxin	[5]
Rat Cortical Neurons in Culture	Patch Clamp (single-channel)	Not specified	Voltage-dependent block of NMDA-activated cationic channels	[2]
Rat Dorsal Horn Neurons	Iontophoresis	Not specified	Increased NMDA-induced neural firing (129% of control)	[7]

Experimental Protocols

Protocol 1: Investigating Strychnine-Mediated Potentiation of NMDA Receptor Currents using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine if strychnine potentiates NMDA receptor-mediated currents in cultured neurons through a disinhibitory mechanism.

Materials:

- Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
- External solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4
- Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
- NMDA
- **Strychnine phosphate**
- Patch-clamp rig with amplifier and data acquisition system

Methodology:

- Prepare cultured neurons on coverslips.
- Place a coverslip in the recording chamber and perfuse with external solution.
- Establish a whole-cell patch-clamp recording from a neuron.
- Voltage-clamp the neuron at -70 mV.
- Obtain a baseline recording of NMDA-evoked currents by puff applying a solution containing 100 μM NMDA and 1 μM glycine.
- Wash the cell with external solution for 5 minutes.

- Perfuse the chamber with external solution containing a sub-saturating concentration of **strychnine phosphate** (e.g., 1-10 μ M) for 5 minutes.
- While in the presence of strychnine, puff apply the same NMDA/glycine solution and record the evoked current.
- Wash the cell with external solution to return to baseline.
- Analyze the peak amplitude and kinetics of the NMDA-evoked currents in the absence and presence of strychnine. An increase in the current amplitude in the presence of strychnine suggests potentiation.

Protocol 2: Assessing the Effect of Strychnine on NMDA Receptor-Mediated Calcium Influx using Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to NMDA receptor activation in the presence and absence of **strychnine phosphate**.

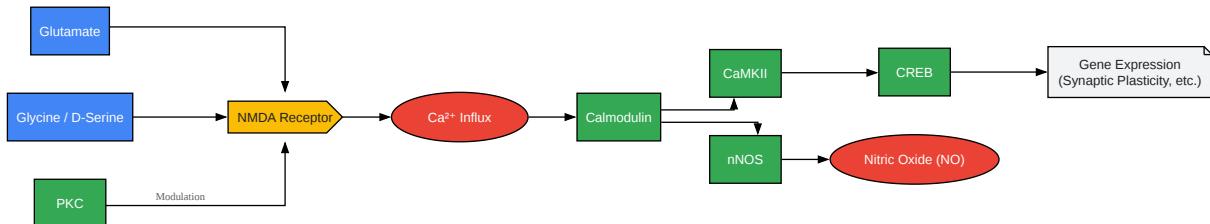
Materials:

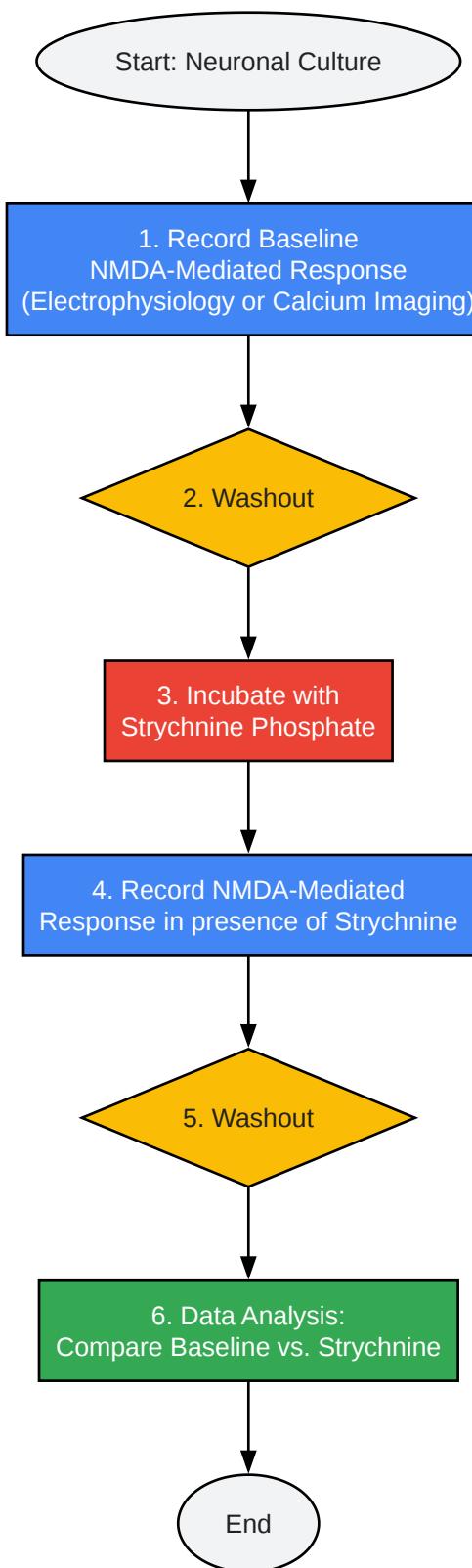
- Primary neuronal cell culture
- Loading buffer: External solution containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127.
- External solution (as in Protocol 1, but without added glycine to assess the role of endogenous glycine)
- NMDA
- **Strychnine phosphate**
- Fluorescence microscopy setup with a calcium imaging system.

Methodology:

- Incubate cultured neurons with the loading buffer for 30-45 minutes at 37°C.
- Wash the cells with external solution and allow them to de-esterify the dye for at least 15 minutes.
- Place the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
- Acquire a baseline fluorescence signal.
- Stimulate the cells with a solution containing 100 μ M NMDA and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
- Wash the cells with external solution until the fluorescence returns to baseline.
- Perfusion the chamber with external solution containing **strychnine phosphate** (e.g., 1-10 μ M) for 5 minutes.
- While in the presence of strychnine, stimulate the cells again with 100 μ M NMDA and record the fluorescence response.
- Analyze the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) to quantify the calcium influx. Compare the response in the presence and absence of strychnine.

Visualizations



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References

- 1. experts.umn.edu [experts.umn.edu]
- 2. Voltage-dependent block by strychnine of N-methyl-D-aspartic acid-activated cationic channels in rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging Analysis of Cellular Responses to Hypercapnia and Hypoxia in the NTS of Newborn Rat Brainstem Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A glycine receptor antagonist, strychnine, blocked NMDA receptor activation in the neonatal mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of non-NMDA receptors inhibits handling-induced, strychnine-potentiated convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of NMDA-evoked neuronal activity by glycine in the rat spinal cord in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Modulatory Effects of Strychnine Phosphate on NMDA Receptor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3031560#investigating-nmda-receptor-activation-with-strychnine-phosphate>]

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